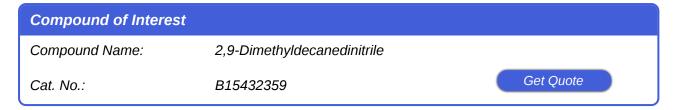


Navigating the Toxicological Landscape of 2,9-Dimethyldecanedinitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: No direct toxicological studies have been published for 2,9-

Dimethyldecanedinitrile. This guide provides a comprehensive overview of the anticipated toxicological profile based on data from structurally analogous aliphatic dinitriles. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All data and methodologies are derived from surrogate compounds and established testing protocols.

Executive Summary

2,9-Dimethyldecanedinitrile is an aliphatic dinitrile for which specific safety and toxicology data are not publicly available. This technical guide synthesizes information from related aliphatic dinitriles, such as adiponitrile, decanedinitrile, and dodecanenitrile, to construct a predictive toxicological profile. The primary mechanism of acute toxicity for short-chain aliphatic nitriles is the metabolic release of cyanide, which can inhibit cellular respiration. Longer-chain aliphatic dinitriles are anticipated to have lower acute toxicity due to slower metabolism and lower bioavailability. This document summarizes key toxicological endpoints, presents available quantitative data in a structured format, details representative experimental protocols, and provides visualizations of the metabolic pathway and a general in-vivo acute toxicity testing workflow.

Predicted Toxicological Profile



Based on data from analogous compounds, **2,9-Dimethyldecanedinitrile** is predicted to exhibit moderate acute toxicity if ingested or inhaled. Skin and eye irritation are also potential hazards. The toxicity of aliphatic nitriles is largely attributed to the in-vivo metabolic release of cyanide.[1]

Acute Toxicity

Aliphatic dinitriles can be toxic if swallowed, inhaled, or absorbed through the skin. The primary mechanism of systemic toxicity is the metabolic cleavage of the nitrile group, leading to the release of cyanide ions.[1] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondria.

Data on Structurally Similar Aliphatic Dinitriles:

Compound	CAS No.	Species	Route	LD50/LC50	Reference
Adiponitrile	111-69-3	Rat	Oral	100 - 500 mg/kg	[2]
Adiponitrile	111-69-3	Rat	Inhalation	1.71 mg/L (4h)	[2]
Dodecanenitri le	2437-25-4	Rat	Oral	500 mg/kg	[3][4]

Genetic Toxicology

No specific genotoxicity data is available for **2,9-Dimethyldecanedinitrile**. Adiponitrile was found to be not a genetic toxin.[2] Standard assays such as the Ames test and in vitro chromosomal aberration test would be necessary to evaluate the mutagenic and clastogenic potential of **2,9-Dimethyldecanedinitrile**.

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies on analogous compounds are limited. For adiponitrile, repeated inhalation exposure in rats resulted in hematological changes.[2]

Skin and Eye Irritation



Aliphatic dinitriles are generally considered to be skin and eye irritants. Adiponitrile caused slight eye irritation but no skin irritation in rabbits.[2] Decanenitrile is classified as a skin irritant. [5]

Experimental Protocols

The following are representative experimental protocols for key toxicological studies. These are generalized procedures based on OECD guidelines and are not specific to any single study cited due to the lack of detailed published methodologies for the surrogate compounds.

Acute Oral Toxicity (Representative Protocol based on OECD TG 423)

- Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
- · Age of Animals: 8-12 weeks at the start of dosing.
- Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.
- Diet: Standard laboratory chow and water available ad libitum.
- Dose Administration: The test substance is administered orally by gavage. A single dose is used.
- Procedure: A sequential testing procedure is used, with three animals per step. Dosing is
 initiated at a starting dose level selected from a series of fixed dose levels (5, 50, 300, 2000
 mg/kg body weight). The outcome of the initial dose determines the subsequent dose levels.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 is estimated based on the observed mortalities.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Representative Protocol based on OECD TG 439)



- Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).
- Procedure: The test substance is applied topically to the surface of the RhE tissue. Following
 a defined exposure period, the substance is removed by washing.
- Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.
- Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

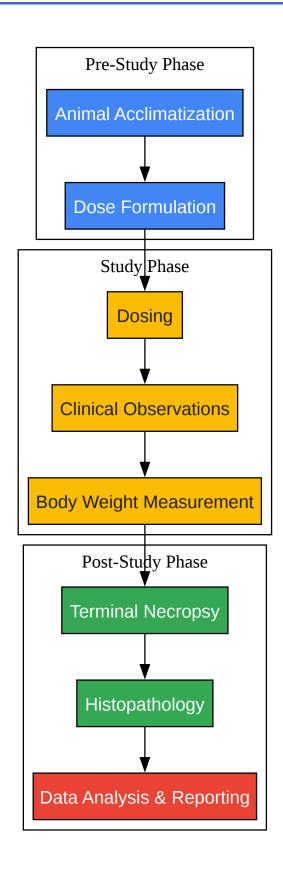
Visualizations Signaling Pathways and Experimental Workflows

The primary mechanism of toxicity for aliphatic dinitriles involves metabolic activation. The following diagram illustrates the conceptual metabolic pathway leading to the release of cyanide.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aliphatic Nitriles Acute Exposure Guideline Levels for Selected Airborne Chemicals -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dodecane nitrile, 2437-25-4 [perflavory.com]
- 4. dodecane nitrile, 2437-25-4 [thegoodscentscompany.com]
- 5. Decanenitrile | C10H19N | CID 74791 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Toxicological Landscape of 2,9-Dimethyldecanedinitrile: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15432359#toxicology-and-safety-datafor-2-9-dimethyldecanedinitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com